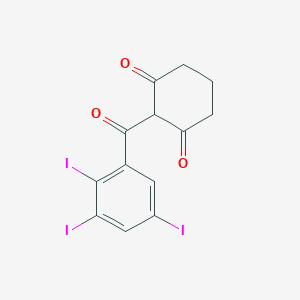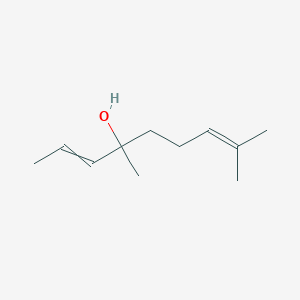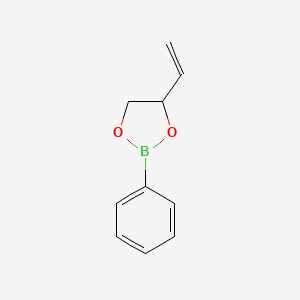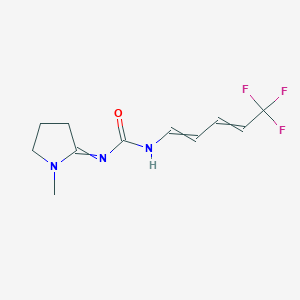
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate is a chemical compound with a unique structure that includes an azido group, a tert-butyl group, and a methyl group attached to an oxazolium ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate typically involves the following steps:
Formation of the Oxazolium Ring: The initial step involves the formation of the oxazolium ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic conditions.
Introduction of the Azido Group: The azido group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxazolium intermediate with sodium azide (NaN₃) in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures.
Addition of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions. This involves reacting the oxazolium intermediate with tert-butyl bromide and methyl iodide in the presence of a base, such as potassium carbonate (K₂CO₃), in an organic solvent like acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include halides (Cl⁻, Br⁻), thiols (R-SH), and amines (R-NH₂).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazolium compounds depending on the nucleophile used.
科学的研究の応用
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry reactions.
Biology: It can be used to modify biomolecules through azide-alkyne cycloaddition reactions, enabling the study of biological processes.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its reactive azido group.
作用機序
The mechanism of action of 4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process known as click chemistry. This reaction is highly specific and efficient, making it useful for bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.
類似化合物との比較
Similar Compounds
4-Azidotoluene: An aromatic azide used in similar click chemistry reactions.
2-tert-Butyl-4-methyl-1,2-oxazole: A compound with a similar oxazole ring structure but lacking the azido group.
5-Methyl-2-oxazol-2-ium perchlorate: A compound with a similar oxazolium ring but different substituents.
Uniqueness
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate is unique due to the combination of its azido group, tert-butyl group, and methyl group attached to the oxazolium ring. This unique structure imparts specific reactivity and properties, making it valuable for specialized applications in organic synthesis, materials science, and bioconjugation.
特性
CAS番号 |
87988-98-5 |
|---|---|
分子式 |
C8H13ClN4O5 |
分子量 |
280.66 g/mol |
IUPAC名 |
4-azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C8H13N4O.ClHO4/c1-6-7(10-11-9)5-12(13-6)8(2,3)4;2-1(3,4)5/h5H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
XGJMQUOKADJWAU-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=[N+](O1)C(C)(C)C)N=[N+]=[N-].[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


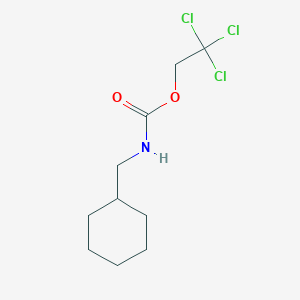
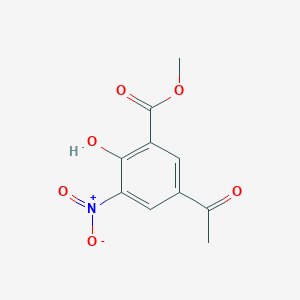
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)




![1,4-Dioxaspiro[4.7]dodecan-6-one](/img/structure/B14390176.png)
![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
